molecular formula C9H13NO2 B13060036 1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid

1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13060036
M. Wt: 167.20 g/mol
InChI Key: VWWXTECEJIILBO-UHFFFAOYSA-N
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Description

1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H15NO2 It is characterized by a cyclobutane ring substituted with a cyano group and a carboxylic acid group, along with an isopropyl group

Preparation Methods

The synthesis of 1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable nitrile with a cyclobutane derivative in the presence of a strong base can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The isopropyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:

    1-Cyano-2-(propan-2-yl)cyclobutane-1-carboxylic acid: Differing in the position of the isopropyl group.

    1-Cyano-3-(methyl)cyclobutane-1-carboxylic acid: Differing in the alkyl substituent.

    1-Cyano-3-(ethyl)cyclobutane-1-carboxylic acid: Differing in the length of the alkyl chain. These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-cyano-3-propan-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H13NO2/c1-6(2)7-3-9(4-7,5-10)8(11)12/h6-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

VWWXTECEJIILBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C1)(C#N)C(=O)O

Origin of Product

United States

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